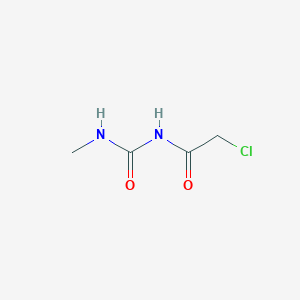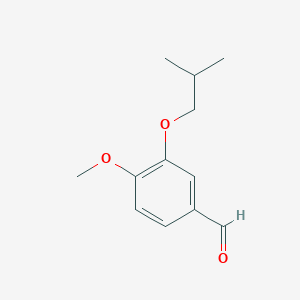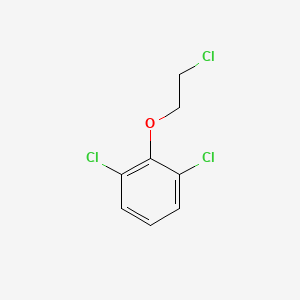
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol
Overview
Description
“5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol” is a compound with the molecular formula C3H5N3OS . It is also known by other names such as 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol and 4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols were synthesized by the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones .Molecular Structure Analysis
The molecular weight of “this compound” is 131.16 g/mol . The InChI string isInChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) and the canonical SMILES string is CN1C(=O)NNC1=S . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, triazoles in general are known to participate in various chemical reactions. For instance, compounds containing the 1,2,4-triazole ring can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 76.5 Ų and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a complexity of 146 and does not contain any rotatable bonds .Scientific Research Applications
Synthesis and Biomedical Applications
- 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol derivatives, including 4-amino-5-mercapto[1,2,4]triazoles, are valuable in biomedical research. They serve as precursors for biologically active heterocyclic compounds, with a focus on versatile bifunctional compounds for various biomedical applications (Riyadh & Gomha, 2020).
Antileishmanial Activity
- Derivatives of 4-amino-1,2,4-triazole, including compounds with 5-mercapto-4H-1,2,4-triazol-3-yl moiety, have been studied for their antileishmanial activity. These compounds exhibit significant potential against Leishmania infantum promastigots, contributing to research in antiparasitic therapies (Süleymanoğlu et al., 2017).
Structural Chemistry
- The compound 4-Amino-3-(1,2,3,4,5-pentahydroxypentyl)-1,2,4-1H-triazole-5(4H)-thione, featuring a 5-mercapto substituent, demonstrates extensive hydrogen-bonding interactions. This structure contributes to understanding three-dimensional network structures in chemical research (Zhang et al., 2004).
Corrosion Inhibition Studies
- Triazole derivatives, including 4-amino-5-mercapto-3-methyl 1,2,4-triazole (AMMT), have been evaluated as corrosion inhibitors for alloys in acidic and neutral solutions. Their adsorption properties and thermodynamic parameters make them significant in corrosion research (Allam, 2007).
Biological Activities and Plant Growth Regulation
- Novel 1,2,4-triazole derivatives derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have been explored for various biological activities, including inhibiting effects on plant growth, contributing to agricultural and biological chemistry research (Zhou et al., 2007).
Future Directions
Triazoles, including “5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol”, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents, and compounds containing the 1,2,4-triazole ring are being actively researched .
Biochemical Analysis
Biochemical Properties
5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered cellular responses to external stimuli. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro studies have shown that it remains stable under specific conditions, but its activity can decrease over prolonged periods. In vivo studies have also indicated that long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and enhancing cell survival . At higher doses, it can exhibit toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is important for understanding its role in cellular processes and potential therapeutic applications.
properties
IUPAC Name |
4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZKDNZAWDUCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368733 | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22244-61-7 | |
| Record name | 22244-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






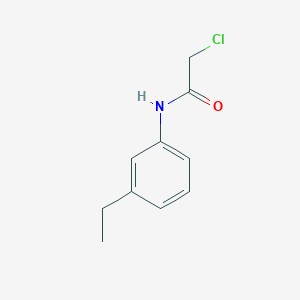
![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)


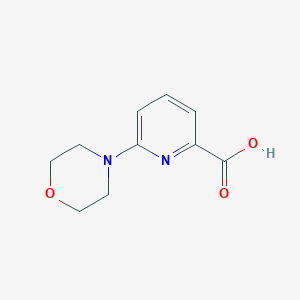

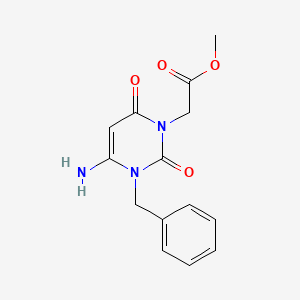
![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)
